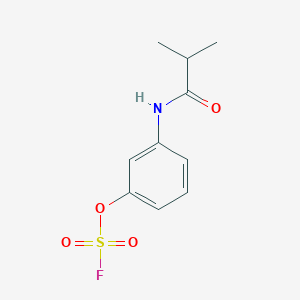
3-(2-Methylpropanamido)phenyl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropanamido)phenyl sulfurofluoridate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound consists of a phenyl ring substituted with a 2-methylpropanamido group and a sulfurofluoridate moiety, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanamido)phenyl sulfurofluoridate typically involves the reaction of 3-aminophenyl sulfurofluoridate with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is performed in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of palladium-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas has been reported as a method to produce similar compounds . This method allows for the large-scale production of this compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropanamido)phenyl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfurofluoridate moiety, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted phenyl compounds.
Scientific Research Applications
3-(2-Methylpropanamido)phenyl sulfurofluoridate has been studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 3-(2-Methylpropanamido)phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological processes, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
Phenyl sulfurofluoridate: A simpler analog with similar reactivity but lacking the amido group.
4-Methoxyphenyl sulfurofluoridate: Contains a methoxy group instead of the amido group, leading to different reactivity and applications.
Uniqueness
3-(2-Methylpropanamido)phenyl sulfurofluoridate is unique due to the presence of the 2-methylpropanamido group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile reagent in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
1-fluorosulfonyloxy-3-(2-methylpropanoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-7(2)10(13)12-8-4-3-5-9(6-8)16-17(11,14)15/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNJTHZCYFGCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














